molecular formula C12H11N3O5S2 B5841689 N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide

货号 B5841689
分子量: 341.4 g/mol
InChI 键: ZTHKAKYDHCPOHZ-SEYXRHQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown great potential as a treatment for various inflammatory diseases. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2) and has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs.

作用机制

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, while also exhibiting a favorable safety profile. In preclinical studies, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have a lower risk of gastrointestinal toxicity compared to traditional NSAIDs.

实验室实验的优点和局限性

One advantage of using N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in lab experiments is its superior anti-inflammatory and analgesic effects compared to traditional NSAIDs. Additionally, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has a favorable safety profile, making it a safer alternative to traditional NSAIDs. However, one limitation of using N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in lab experiments is its relatively high cost compared to traditional NSAIDs.

未来方向

There are several future directions for the development of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide. One potential direction is the development of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide as a treatment for other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide in humans. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide could make it a more viable treatment option for patients.

合成方法

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide to form the intermediate 4-nitrobenzenesulfonyl thiosemicarbazide. This intermediate is then reacted with allyl bromide to form the allyl derivative, which is subsequently cyclized to form the final product, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide.

科学研究应用

N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been extensively studied in preclinical models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. In these studies, N-(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-nitrobenzenesulfonamide has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, while also exhibiting a favorable safety profile.

属性

IUPAC Name

(NZ)-4-nitro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S2/c1-2-7-14-11(16)8-21-12(14)13-22(19,20)10-5-3-9(4-6-10)15(17)18/h2-6H,1,7-8H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHKAKYDHCPOHZ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。